

Unveiling the Solid-State Architecture of Strychnine Phosphate: A Technical Guide

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Compound of Interest

Compound Name: Strychnine phosphate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **strychnine phosphate**, a salt of the potent neurotoxin strychnine. While a complete, publicly available crystal structure determination for **strychnine phosphate** remains to be deposited in crystallographic databases, this document compiles available data for the closely related strychninium dihydrogen phosphate dihydrate and contextualizes it with established methodologies from the crystallographic analysis of other strychnine salts. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by offering insights into the solid-state properties and experimental determination of this complex alkaloid salt.

Introduction

Strychnine, a complex indole alkaloid isolated from the seeds of *Strychnos nux-vomica*, is a powerful antagonist of glycine receptors in the central nervous system.[1] Its phosphate salt is utilized in various research applications. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for comprehending its physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development. X-ray crystallography is the definitive method for elucidating such detailed molecular structures.[2]

While the crystal structures of strychnine hydrochloride and various sulfate hydrates have been extensively studied, a detailed crystallographic analysis of **strychnine phosphate** is not readily

available in the public domain.[3][4] However, data for strychninium dihydrogen phosphate dihydrate provides valuable insights into the probable solid-state conformation.

Physicochemical Properties

Strychnine phosphate is a colorless, crystalline solid.[1] The molecular formula for the anhydrous form is $C_{21}H_{22}N_2O_2 \cdot H_3PO_4$, and for the dihydrate, it is $C_{21}H_{22}N_2O_2 \cdot H_3PO_4 \cdot 2H_2O$. [1][5]

Table 1: General Physicochemical Properties of **Strychnine Phosphate**

| Property | Value | Reference |
|-------------------------------|--------------------------|-----------|
| Molecular Formula (anhydrous) | $C_{21}H_{25}N_2O_6P$ | |
| Molecular Weight (anhydrous) | 432.4 g/mol | |
| Molecular Formula (dihydrate) | $C_{21}H_{29}N_2O_8P$ | |
| Molecular Weight (dihydrate) | 468.4 g/mol | [5] |
| Appearance | White crystalline powder | [5] |

Crystallographic Data of Strychninium Dihydrogen Phosphate Dihydrate

The following crystallographic data is available for strychninium dihydrogen phosphate dihydrate. It is important to note that a full refinement with atomic coordinates and bond lengths/angles is not publicly accessible.

Table 2: Crystallographic Data for Strychninium Dihydrogen Phosphate Dihydrate

| Parameter | Value |
|----------------|-------------|
| Crystal System | Monoclinic |
| Space Group | $P 1 2_1 1$ |

Data sourced from PubChem CID 71586867, which references crystallographic information.

Experimental Protocols for Crystal Structure Determination

The following is a generalized experimental protocol for the single-crystal X-ray diffraction analysis of a strychnine salt, based on methodologies reported for related compounds such as strychnine sulfate hydrates.^[4]

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of **strychnine phosphate** in an appropriate solvent system. A typical procedure would involve:

- Dissolving **strychnine phosphate** in a minimal amount of a suitable solvent (e.g., water, ethanol, or a mixture thereof) at a slightly elevated temperature to ensure complete dissolution.
- Allowing the solution to cool slowly to room temperature.
- Leaving the solution undisturbed in a loosely covered container to allow for slow evaporation of the solvent.
- Harvesting well-formed, transparent crystals once they appear.

X-ray Data Collection

- A selected single crystal is mounted on a goniometer head.
- Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.
- The crystal is maintained at a constant low temperature (e.g., 100 K or 173 K) during data collection to minimize thermal vibrations.^[4]
- A series of diffraction images are collected as the crystal is rotated through a range of angles.

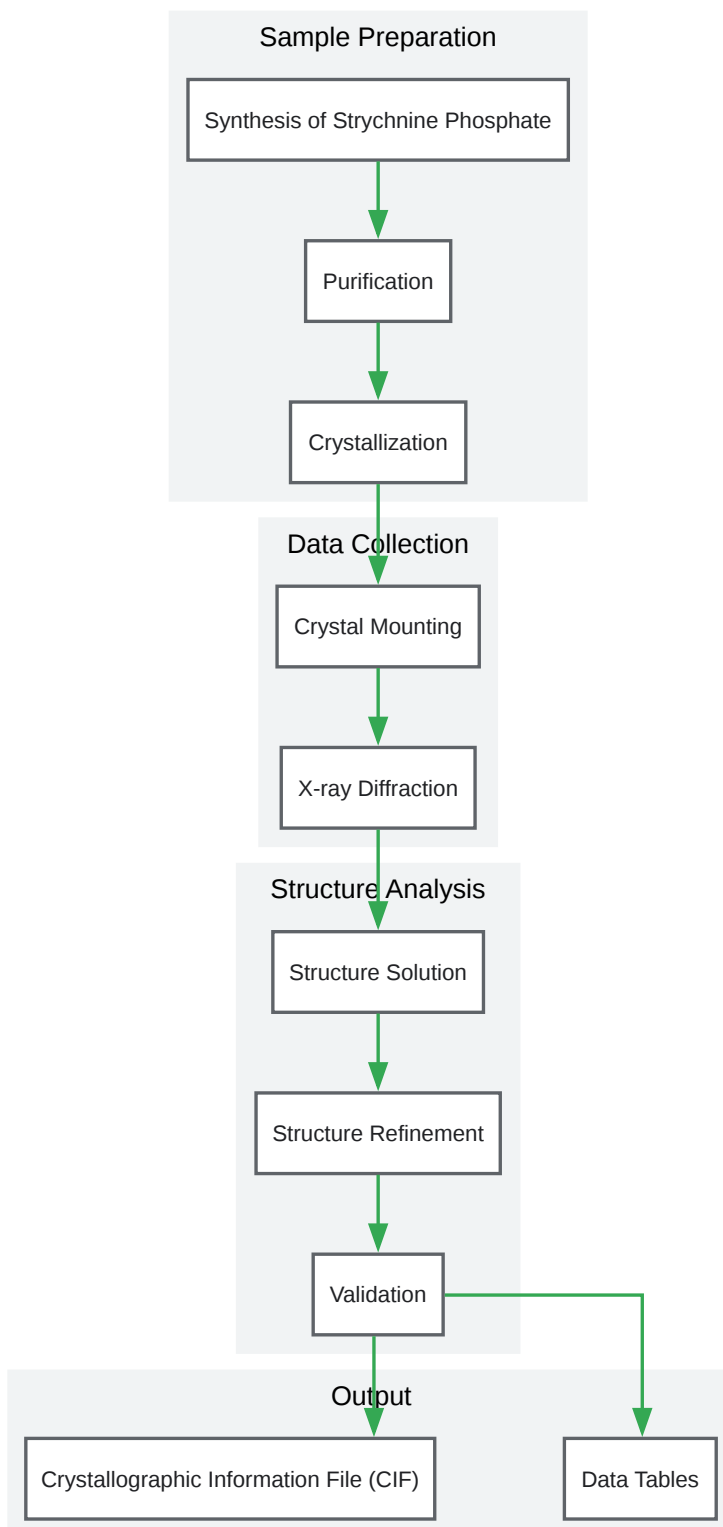
Structure Solution and Refinement

- The collected diffraction data is processed to yield a set of structure factors.
- The crystal structure is solved using direct methods or Patterson methods.
- The structural model is refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.
- The final model is validated using standard crystallographic software.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like **strychnine phosphate**.

Experimental Workflow for Crystal Structure Determination

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